molecular formula C13H12BrFN2 B13192464 [(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine

[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine

Cat. No.: B13192464
M. Wt: 295.15 g/mol
InChI Key: RSEHOCOTEWPOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-fluorophenyl)methylamine is a chemical compound with the molecular formula C13H12BrFN2 It is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, and a pyridine ring connected via a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with 2-pyridinemethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl compounds.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methylamine dihydrochloride
  • 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
  • Pyrazoline derivatives

Uniqueness

(4-Bromo-2-fluorophenyl)methylamine is unique due to its specific combination of bromine, fluorine, and pyridine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C13H12BrFN2

Molecular Weight

295.15 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C13H12BrFN2/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12/h1-7,16H,8-9H2

InChI Key

RSEHOCOTEWPOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.